molecular formula C8H4F3NOS B1593135 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one CAS No. 898748-27-1

6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B1593135
CAS No.: 898748-27-1
M. Wt: 219.19 g/mol
InChI Key: KEZZFJQCDUJFJY-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure The trifluoromethyl group attached to the benzothiazole ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of catalysts and solvents that facilitate the reaction can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one has been studied for its potential as an antimicrobial agent. Compounds with similar structures have shown effectiveness against various bacterial strains by inhibiting quorum sensing, a critical mechanism in bacterial communication and virulence.

2. Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit anticancer activities. Studies have suggested that these compounds can inhibit necroptosis, a form of programmed cell death, which is significant in cancer therapy.

Case Study:
A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity, demonstrating promising results in inhibiting tumor growth in vitro and in vivo models .

Microbiology Applications

Quorum Sensing Inhibition
The compound has been implicated as a quorum sensing inhibitor in microbial studies. By disrupting bacterial communication, it can potentially reduce biofilm formation and virulence factors in pathogenic bacteria. This application is particularly relevant in treating infections associated with biofilms.

Material Science Applications

1. Synthesis of Advanced Materials
The unique properties of this compound allow it to be used in the synthesis of advanced materials with specific electronic or optical properties. Its trifluoromethyl group contributes to enhanced stability and performance in polymer applications.

2. Photophysical Properties
Research on the photophysical properties of benzothiazole derivatives indicates their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic characteristics .

Summary of Applications

Field Application Details
Medicinal ChemistryAntimicrobial ActivityInhibits quorum sensing; effective against various bacteria
Anticancer PropertiesInhibits necroptosis; potential for cancer therapy
MicrobiologyQuorum Sensing InhibitionReduces biofilm formation; impacts pathogenic behavior
Material ScienceSynthesis of Advanced MaterialsUsed in polymers and electronic devices; enhances stability
Photophysical PropertiesSuitable for OLEDs and optoelectronic applications

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-Aminobenzothiazole: Contains an amino group instead of the trifluoromethyl group, leading to variations in reactivity and applications.

    6-Chlorobenzothiazole: Substituted with a chlorine atom, which affects its electronic properties and reactivity.

Uniqueness

6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability and biological activity. This makes it particularly valuable in applications where these properties are crucial, such as in the development of pharmaceuticals and advanced materials .

Biological Activity

6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a trifluoromethyl group and a benzothiazole backbone. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C8H4F3N1S2C_8H_4F_3N_1S_2, with a molecular weight of 219.18 g/mol. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : It has shown potential as an antimicrobial agent against several pathogens.
  • Anticonvulsant Activity : The compound has been explored for its efficacy in treating seizure disorders.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. A notable study reported its effectiveness against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The compound exhibited an IC50 value of approximately 1.98 µg/mL against these cell lines, indicating potent cytotoxicity.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is believed to enhance the compound's interaction with cellular targets. The SAR analysis indicates that modifications to the benzothiazole ring can significantly influence its anticancer activity.

CompoundIC50 (µg/mL)Cell Line
This compound1.98 ± 1.22Jurkat
Compound A1.61 ± 1.92HT-29

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing promising results that suggest it could be developed into an effective antimicrobial agent.

Anticonvulsant Activity

The anticonvulsant properties of this compound were evaluated in animal models. The compound demonstrated significant protective effects against induced seizures, with a median effective dose (ED50) comparable to standard anticonvulsants.

Case Studies

  • Study on Anticancer Activity : A recent study published in MDPI highlighted the effectiveness of thiazole derivatives, including this compound, in inhibiting tumor growth in vitro.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing that the compound inhibited bacterial growth effectively.
  • Anticonvulsant Research : In vivo studies demonstrated the potential use of this compound as a new treatment option for epilepsy, showing significant seizure reduction in treated animals.

Properties

IUPAC Name

6-(trifluoromethyl)-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZZFJQCDUJFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646596
Record name 6-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898748-27-1
Record name 6-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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